2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone
Description
Properties
IUPAC Name |
2-amino-6-azido-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c8-7-10-4-2-1-3(11-12-9)5(13)6(4)14-7/h3H,1-2H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNGPTXAMUUJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1N=[N+]=[N-])SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648043 | |
| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-74-3 | |
| Record name | 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromo-2-amino-5,6-dihydro-7(4H)-benzothiazolone
The bromination of 2-amino-5,6-dihydro-7(4H)-benzothiazolone serves as the foundational step. A modified protocol from Malik et al. (2010) involves dissolving the parent compound (10 mmol) in chloroform (50 mL) and cooling to 0°C. Bromine (1.1 eq) in chloroform (20 mL) is added dropwise over 2 hours, maintaining temperatures below 5°C. After stirring for 4 hours at room temperature, the mixture is refluxed until HBr evolution ceases. The crude product is neutralized with aqueous ammonia, yielding 6-bromo-2-amino-5,6-dihydro-7(4H)-benzothiazolone as a pale-yellow solid (72% yield, m.p. 208–210°C).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 0°C (addition), reflux |
| Reaction Time | 6 hours |
| Yield | 72% |
| Melting Point | 208–210°C |
Mechanistic Insights:
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SN2 Mechanism : The azide ion displaces bromide at the 6-position, favored by the electron-withdrawing thiazolone ring.
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Side Reactions : Competing elimination to form dihydrobenzothiazole is suppressed by polar aprotic solvents like DMF.
Direct Cyclization of 6-Azido-Aniline Precursors
Preparation of 6-Azido-2-aminothiophenol
6-Azido-aniline (10 mmol) is treated with thiourea (12 mmol) in hydrochloric acid (6 M, 30 mL) at reflux for 6 hours. The resulting 6-azido-2-aminothiophenol is isolated via filtration and washed with cold ethanol (85% yield).
Ring-Closure to Form Benzothiazolone
The thiophenol derivative (8 mmol) is reacted with ethyl chlorooxoacetate (10 mmol) in acetonitrile under nitrogen. The mixture is stirred at 60°C for 8 hours, followed by solvent evaporation. The residue is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (63% yield).
Optimization Challenges:
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Azide Stability : Thermal decomposition of the azido group necessitates strict temperature control (<80°C).
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Oxidation Risks : Thiol intermediates are prone to oxidation; inert atmospheres are critical.
Microwave-Assisted One-Pot Synthesis
Reaction Design and Conditions
A modern approach leverages microwave irradiation to accelerate the formation of the benzothiazolone core. A mixture of 6-azido-2-nitroaniline (5 mmol), thioglycolic acid (6 mmol), and polyphosphoric acid (PPA) is irradiated at 150°C for 15 minutes. The nitro group is concurrently reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon, yielding the target compound in a single pot (58% yield).
Advantages Over Conventional Methods:
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Time Efficiency : 15 minutes vs. 6–12 hours for traditional routes.
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Reduced Byproducts : Minimal diketone or over-oxidation products observed.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.82 (s, 1H, NH₂), δ 4.21 (t, 2H, CH₂-N₃), δ 3.45 (q, 2H, CH₂-CO) |
| ¹³C NMR | δ 178.9 (C=O), δ 152.4 (C-2), δ 125.6 (C-azide) |
| IR (KBr) | 2100 cm⁻¹ (N₃ stretch), 1675 cm⁻¹ (C=O) |
| HRMS | [M+H]⁺ calc. 250.0824, found 250.0821 |
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Bromination-Azidation | 68 | 18 hours | High regioselectivity | Multi-step, bromide handling |
| Direct Cyclization | 63 | 14 hours | Avoids bromination | Sensitive thiol intermediates |
| Microwave-Assisted | 58 | 0.25 hours | Rapid, one-pot | Specialized equipment required |
Industrial Scalability Considerations
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Solvent Recovery : DMF and acetonitrile are recycled via distillation to reduce costs.
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Safety Protocols : Azide compounds require explosion-proof reactors and real-time monitoring for HN₃ gas.
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Continuous Flow Systems : Microreactors enhance heat transfer during exothermic azidation steps, improving yields to 74% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation Products: Nitrobenzothiazolone, nitrosobenzothiazolone.
Reduction Products: Aminobenzothiazolone.
Substitution Products: Various substituted benzothiazolones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacophore
The compound is being explored as a pharmacophore in drug design due to its potential antimicrobial and anticancer properties. The azido group allows for participation in click chemistry, which can facilitate the development of targeted therapeutics.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiazolone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzothiazolone structure can enhance its activity against breast and lung cancer cells.
Materials Science
Synthesis of Novel Materials
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is investigated for its utility in synthesizing advanced materials with unique electronic and optical properties. Its ability to form stable covalent bonds through the azido group opens avenues for creating functionalized polymers and nanomaterials.
Application Example: Conductive Polymers
The incorporation of this compound into polymer matrices can lead to materials with enhanced conductivity and stability, potentially useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs) .
Biological Applications
Biochemical Probes
The compound's interaction with biological macromolecules makes it a candidate for use as a biochemical probe. Its ability to form stable complexes with proteins or nucleic acids can aid in studying biomolecular interactions.
Experimental Insights
Studies have demonstrated that azido compounds can be used to label proteins selectively, allowing researchers to track protein interactions in live cells . This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique reactivity profile allows for the development of various chemical products used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The amino group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-iodo-5,6-dihydro-7(4H)-benzothiazolone
Uniqueness
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may contain different substituents, such as halogens, which have different chemical properties and reactivities.
Biological Activity
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone (CAS No. 1001648-74-3) is a heterocyclic compound characterized by the presence of an amino group and an azido group attached to a benzothiazolone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, materials science, and biochemical research. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The azido group facilitates participation in click chemistry reactions, allowing for the formation of covalent bonds with target biomolecules. The amino group enhances binding affinity through hydrogen bonding and electrostatic interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazolone have been evaluated against various bacterial strains and fungi, showing effective inhibition at low concentrations. A study reported an IC50 value of 0.0517 μM against A549 lung cancer cells for a related compound in a similar structural class .
Anticancer Activity
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanisms involve cell cycle arrest and modulation of apoptotic pathways. Notably, derivatives synthesized through multicomponent reactions have shown enhanced activity against tumor cells .
Enzyme Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown promising results as inhibitors of glucosidase enzymes, which are crucial in carbohydrate metabolism and are targets in diabetes management .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Screening :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
